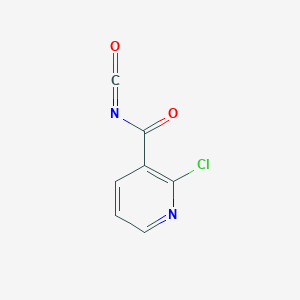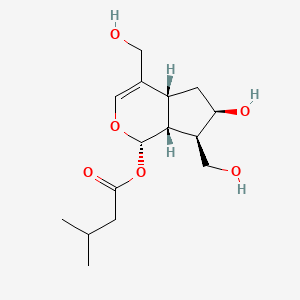
N-Methyl-N-octyloctanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N-octyloctanamide is an organic compound belonging to the amide class. Amides are characterized by the presence of a carbonyl group (C=O) bonded to a nitrogen atom. This compound is particularly interesting due to its long alkyl chains, which can influence its physical and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Methyl-N-octyloctanamide can be synthesized through the reaction of octanoic acid with N-methylamine in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride. The reaction typically proceeds as follows:
Formation of Octanoyl Chloride: Octanoic acid reacts with thionyl chloride to form octanoyl chloride.
Amidation: Octanoyl chloride then reacts with N-methylamine to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N-octyloctanamide can undergo various chemical reactions, including:
Hydrolysis: In the presence of strong acids or bases, the amide bond can be hydrolyzed to yield octanoic acid and N-methylamine.
Reduction: Reduction of the amide can produce the corresponding amine and alcohol.
Substitution: The nitrogen atom in the amide can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Strong acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) under reflux conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
Hydrolysis: Octanoic acid and N-methylamine.
Reduction: Octanol and N-methylamine.
Substitution: Various substituted amides depending on the alkyl halide used.
Aplicaciones Científicas De Investigación
N-Methyl-N-octyloctanamide has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Investigated for its potential role in biological systems, particularly in the study of lipid interactions.
Medicine: Explored for its potential therapeutic properties, including its use as a drug delivery agent.
Industry: Utilized in the formulation of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-Methyl-N-octyloctanamide involves its interaction with lipid membranes and proteins. The long alkyl chains allow it to integrate into lipid bilayers, potentially altering membrane fluidity and permeability. Additionally, the amide group can form hydrogen bonds with proteins, influencing their structure and function.
Comparación Con Compuestos Similares
Similar Compounds
N-Methyl-N-octylacetamide: Similar structure but with a shorter alkyl chain.
N-Methyl-N-decyloctanamide: Similar structure but with a longer alkyl chain.
N-Methyl-N-octylformamide: Similar structure but with a formyl group instead of an octanoyl group.
Uniqueness
N-Methyl-N-octyloctanamide is unique due to its specific combination of long alkyl chains and an amide group, which confer distinct physical and chemical properties. Its ability to interact with lipid membranes and proteins makes it particularly valuable in various scientific and industrial applications.
Propiedades
Número CAS |
76058-03-2 |
|---|---|
Fórmula molecular |
C17H35NO |
Peso molecular |
269.5 g/mol |
Nombre IUPAC |
N-methyl-N-octyloctanamide |
InChI |
InChI=1S/C17H35NO/c1-4-6-8-10-12-14-16-18(3)17(19)15-13-11-9-7-5-2/h4-16H2,1-3H3 |
Clave InChI |
HWOGZEMOELXVAN-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCN(C)C(=O)CCCCCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


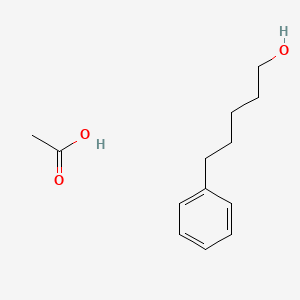
![[5,5'-Bi-1,3-benzodioxole]-6,6'-dimethanol](/img/structure/B14438682.png)
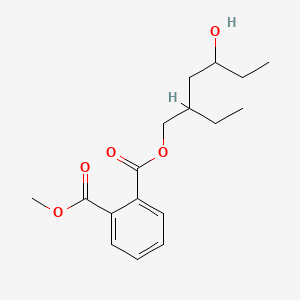
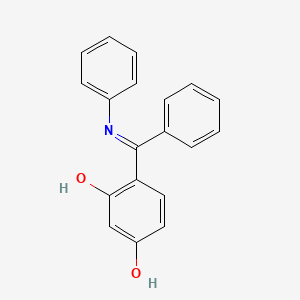

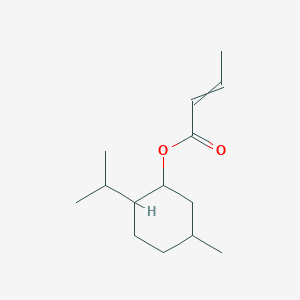
![1,3,4,6,7,12b-Hexahydro-2H-2,12-methanoindolo[2,3-a]quinolizine](/img/structure/B14438711.png)
![{2-[(E)-(2-Chlorophenyl)diazenyl]-5-(dimethylamino)phenyl}methanol](/img/structure/B14438717.png)

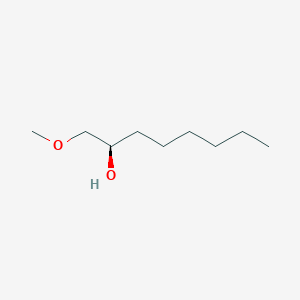

![4-[(2-Methylpropoxy)methylidene]cyclohex-1-ene](/img/structure/B14438751.png)
